5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile
Description
5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a fused pyrazole-pyridine core with a cyano (-CN) group at position 3 and an amino (-NH₂) group at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes .
Properties
Molecular Formula |
C8H6N4 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5-aminopyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N4/c9-4-6-5-11-12-2-1-7(10)3-8(6)12/h1-3,5H,10H2 |
InChI Key |
ALSQASLHRJSATJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)C=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the reaction of 5-aminopyrazole derivatives with various electrophilic reagents. One common method includes the cyclocondensation of 5-aminopyrazole with 3-oxo-2-phenylpropanenitrile . Another approach involves the reaction of 5-aminopyrazole-4-carbaldehydes with malononitrile and cyanoacetamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 5-amino group acts as a nucleophile in reactions with electrophilic reagents. For example:
-
Acylation : Reacts with acetyl chloride or acetic anhydride to form N-acetyl derivatives under mild conditions (20–40°C) in dichloromethane.
-
Sulfonation : Forms sulfonamide derivatives when treated with aryl/alkyl sulfonyl chlorides in the presence of pyridine.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Acetyl chloride | 5-Acetamidopyrazolo[1,5-a]pyridine-3-carbonitrile | DCM, 25°C, 2 hr | 85–90 | |
| Tosyl chloride | 5-Tosylamidopyrazolo[1,5-a]pyridine-3-carbonitrile | Pyridine, 0°C, 4 hr | 78 |
Cyclocondensation Reactions
The compound participates in cyclocondensation with 1,3-biselectrophiles to form fused heterocycles:
-
With β-diketones : Forms pyrazolo[1,5-a]pyrimidine derivatives via acid-catalyzed reactions. For instance, condensation with acetylacetone in acetic acid yields 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile .
-
With enaminones : Reacts with enaminones (e.g., 38 ) to generate pyrazolo[3,4-b]pyridines (40 ) or pyrazolo[1,5-a]pyrimidines (41 ), depending on substituents and reaction conditions .
Table 2: Cyclocondensation Reactions
| Partner | Catalyst | Product | Temp/Time | Yield (%) | Source |
|---|---|---|---|---|---|
| Acetylacetone | H₂SO₄ (cat.) | 5-Methylpyrazolo[1,5-a]pyrimidine | Reflux, 6 hr | 82 | |
| Enaminone 38 | Acetic acid | Pyrazolo[3,4-b]pyridine 40 | 80°C, 12 hr | 75 |
Carbonitrile Group Transformations
The 3-carbonitrile group undergoes:
-
Hydrolysis : Converted to carboxylic acids (-COOH) or amides (-CONH₂) under acidic/basic conditions.
-
Cycloaddition : Participates in [3+2] cycloadditions with azides to form tetrazolo[1,5-a]pyridine derivatives.
Ring Expansion and Functionalization
-
With malononitrile derivatives : Forms 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxamides (52a–c ) via condensation, showing cytotoxic activity (IC₅₀ = 1.26–3.22 μM against cancer cell lines) .
-
With β-ketoesters : Produces 4,7-dihydropyrazolo[1,5-a]pyrimidinones under microwave-assisted conditions (5 min vs. 24 hr conventional) .
Key Mechanistic Insight :
Regioselectivity in cyclocondensation is governed by the nucleophilicity hierarchy (5-NH₂ > 1-NH > 4-CH) and electronic effects of substituents . For example, electron-withdrawing groups on pyridine enhance electrophilicity at C-4, directing cyclization .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : Research indicates that 5-aminopyrazolo[1,5-a]pyridine-3-carbonitrile demonstrates effectiveness against several pathogens. Its mechanism often involves inhibition of key enzymes essential for microbial growth, which has been supported by in vitro studies showing substantial antimicrobial efficacy against bacteria and fungi .
- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral capabilities. It has been shown to inhibit viral replication in certain models, although further research is necessary to elucidate its full potential in this area .
- Antitumor Activity : The compound has been investigated for its anti-cancer properties. It is believed to interfere with cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis .
Synthetic Pathways
Various synthetic routes have been developed to produce 5-aminopyrazolo[1,5-a]pyridine-3-carbonitrile efficiently:
- One-Pot Reactions : Recent advancements have introduced one-pot synthesis methods that allow for the rapid assembly of the compound from readily available precursors, enhancing the efficiency of drug development processes .
- Functionalization Strategies : The compound can be further modified to enhance its biological activity or selectivity. For instance, substituents can be added at different positions on the pyrazolo ring to create derivatives with improved pharmacological profiles .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-aminopyrazolo[1,5-a]pyridine-3-carbonitrile:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile | Amino group at position 5 | Antimicrobial, antiviral, anti-tumor |
| 7-Amino derivatives | Enhanced enzyme inhibition | Improved anticancer activity |
| Substituted analogs | Varying functional groups | Diverse pharmacological effects |
Case Studies
Several studies highlight the applications of 5-aminopyrazolo[1,5-a]pyridine-3-carbonitrile:
- Anticancer Research : In a study evaluating various derivatives of this compound, specific analogs demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating its potential as an anticancer agent .
- Antimicrobial Efficacy : A series of experiments conducted on synthesized derivatives showed that modifications to the amino group significantly affected their antimicrobial potency against Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural analogs and their distinguishing features:
Key Research Findings and Contradictions
- Regioselectivity in Reactions: Elnagdi et al. reported that reactions of 5-aminopyrazoles with benzylidene malononitrile proceed via exocyclic amino group attack, whereas enaminones favor ring nitrogen participation . Contradictory evidence from Hebishy et al. suggests that arylidene-malononitrile reactions with N-(5-amino-4-cyano-1H-pyrazol-3-yl)-benzamide yield pyrazolo[1,5-a]pyrimidines via ring nitrogen attack .
- Catalyst Dependence: Dotsenko et al. demonstrated catalyst-free synthesis of 4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles via aza-Michael adducts . In contrast, tin(II) chloride-catalyzed reactions of 5-aminopyrazolo[1,5-a]pyridine-3-carbonitrile with dimedone yield pyrazolo[5,4-b]quinolones .
Biological Activity
5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis methods, and research findings related to this compound, drawing from various studies and reviews.
Overview of Biological Activities
The biological activities of 5-aminopyrazolo compounds, including 5-aminopyrazolo[1,5-a]pyridine-3-carbonitrile, are extensive. They have been reported to exhibit:
- Anticancer Activity : Various derivatives have shown potential as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : These compounds have demonstrated the ability to reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : They possess activity against a range of pathogens, including bacteria and fungi.
- Enzyme Inhibition : Many derivatives act as inhibitors for enzymes like α-glucosidase, which is relevant in diabetes management.
Structure-Activity Relationship (SAR)
The structure of 5-aminopyrazolo[1,5-a]pyridine-3-carbonitrile influences its biological activity significantly. The presence of various substituents on the pyrazole ring affects potency and selectivity. For instance:
- Compounds with electron-withdrawing groups tend to exhibit enhanced inhibitory activities against certain enzymes.
- The position and nature of substituents can modulate the interaction with biological targets, leading to variations in efficacy.
Synthesis Methods
Several synthetic routes have been developed for creating 5-aminopyrazolo[1,5-a]pyridine derivatives. Common methods include:
- Condensation Reactions : The reaction of 5-aminopyrazole with various electrophiles leads to the formation of diverse pyrazolo derivatives.
- Cyclization Techniques : Utilizing biselectrophilic reagents allows for the construction of complex heterocycles.
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields for synthesizing pyrazolo derivatives.
Case Studies
- Anticancer Studies : A series of 7-aminoalkyl substituted pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their inhibitory effects on cathepsin K, an enzyme implicated in cancer metastasis. The most potent compounds exhibited values around 77 µM, indicating moderate inhibition .
- Enzyme Inhibition : Research has shown that certain 6-amino-pyrazolo[1,5-a]pyrimidines demonstrated IC50 values ranging from 15.2 µM to over 200 µM against α-glucosidase, outperforming standard drugs like acarbose .
- Antimicrobial Activity : Several studies reported that derivatives of this compound exhibited significant antimicrobial activity against various strains of bacteria and fungi, highlighting their potential as therapeutic agents .
Table 1: Biological Activities of Selected 5-Aminopyrazolo Compounds
Q & A
Q. What are the standard synthetic routes for preparing 5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile and its derivatives?
The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids with primary amines (e.g., Scheme 1 in ) yields carboxamide derivatives. Reaction conditions such as solvent choice (DMF, ethanol), catalysts (e.g., K₂CO₃), and temperature (reflux) are critical for optimizing yields . Hydrazine hydrate reactions with enamines can also produce aminopyrazoles under controlled conditions .
Q. How can spectroscopic methods confirm the structure of 5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile?
Structural confirmation relies on NMR, NMR, and IR spectroscopy. For instance, NMR peaks for aromatic protons in pyrazolo[1,5-a]pyrimidine derivatives appear between δ 7.5–8.5 ppm, while nitrile groups (C≡N) show IR stretches near 2200–2250 cm. Mass spectrometry (MS) further validates molecular weight, as seen in derivatives like 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (MW = 227.05) .
Q. What are common functionalization strategies for the pyrazolo[1,5-a]pyridine scaffold?
Substitutions at positions 5 and 7 are achieved via nucleophilic displacement or cross-coupling reactions. For example, chloromethyl or methoxy groups can be introduced using KF in sulfolane or methoxide ions, respectively . Azo-linked derivatives are synthesized via diazonium salt coupling with aryl amines, yielding compounds like 7-amino-3-(2'-chlorophenylazo)pyrazolo[1,5-a]pyrimidine .
Advanced Research Questions
Q. How do reaction parameters influence product distribution in pyrazolo[1,5-a]pyrimidine synthesis?
Contradictory outcomes (e.g., cyanopyrazole vs. aminopyrazole formation) arise from varying reaction conditions. For example, hydrazine hydrate with enamines produces cyanopyrazoles under acidic conditions but aminopyrazoles under basic or neutral conditions . Temperature and solvent polarity also affect regioselectivity; DMF favors cyclization, while ethanol promotes intermediate stabilization .
Q. What methodologies resolve contradictory analytical data in characterizing substituted derivatives?
X-ray crystallography is definitive for resolving ambiguities. The monoclinic crystal structure (space group , ) of 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile confirms bond angles and substituent positions . Cross-validation with -DEPT NMR and HSQC experiments can distinguish between tautomeric forms .
Q. How can computational modeling guide the design of pyrazolo[1,5-a]pyrimidine-based anti-tumor agents?
Docking studies with kinase targets (e.g., EGFR or CDK2) optimize substituent placement. For instance, introducing electron-withdrawing groups (e.g., Cl, CN) at position 3 enhances binding affinity by forming hydrogen bonds with catalytic lysine residues. Pharmacophore modeling of 5-(2-aminoethyl) derivatives reveals improved solubility and target engagement .
Q. What strategies improve synthetic yields of 5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile derivatives?
Yield optimization involves:
- Catalyst screening : Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings (70–85% yields) .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 min for pyrazolo[1,5-a]pyrimidine carboxamides) .
- Solvent-free conditions : Minimizes side reactions in cyclocondensation steps .
Q. How do substituents at position 7 affect the compound’s physicochemical and biological properties?
- Electron-donating groups (e.g., -NH₂) : Increase solubility and hydrogen-bonding capacity, enhancing kinase inhibition (IC₅₀ < 1 µM in EGFR) .
- Halogens (e.g., -Cl) : Improve metabolic stability and logP values (e.g., 7-Cl derivatives: logP = 2.1) .
- Azo linkages : Extend π-conjugation, shifting UV-Vis absorption maxima (λₘₐₓ = 450–500 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
